4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol
CAS No.:
Cat. No.: VC17786220
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 4-[(2-methylphenyl)methylamino]pentan-1-ol |
| Standard InChI | InChI=1S/C13H21NO/c1-11-6-3-4-8-13(11)10-14-12(2)7-5-9-15/h3-4,6,8,12,14-15H,5,7,9-10H2,1-2H3 |
| Standard InChI Key | NBSPJTLRWHQSQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CNC(C)CCCO |
Introduction
Chemical Identity and Structural Characteristics
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol (IUPAC name: 4-[(2-methylphenyl)methylamino]pentan-1-ol) is a secondary amine-alcohol with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol. Its structure combines a five-carbon aliphatic chain bearing both hydroxyl (-OH) and benzylamino (-NH-CH₂-C₆H₄-CH₃) functional groups at the 1- and 4-positions, respectively. The 2-methylphenyl substituent introduces steric and electronic effects that modulate reactivity, while the hydroxyl group enhances solubility in polar solvents.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 4-[(2-methylphenyl)methylamino]pentan-1-ol |
| Standard InChI | InChI=1S/C13H21NO/c1-11-6-3-4-8-13(11)10-14-12(2)7-5-9-15/h3-4,6,8,12,14-15H,5,7,9-10H2,1-2H3 |
| CAS Number | Not publicly disclosed |
The compound’s stereochemistry remains uncharacterized in available literature, though synthetic routes typically yield racemic mixtures unless chiral resolution is employed.
Synthesis and Manufacturing
Nucleophilic Substitution Route
The primary synthetic pathway involves a nucleophilic substitution reaction between 2-methylbenzylamine and 1,5-pentanediol mono-derivative under controlled conditions. Key steps include:
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Activation of the Alcohol: The hydroxyl group at position 1 of pentanediol is converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic attack.
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Amine Coupling: 2-Methylbenzylamine displaces the leaving group, forming the C-N bond at position 4.
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Purification: Crude product is isolated via fractional distillation or column chromatography, achieving >95% purity in optimized protocols.
Table 2: Representative Synthetic Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous THF or DCM |
| Temperature | 0–25°C (ambient) |
| Catalyst | Triethylamine (base) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported range) |
Industrial-scale production remains unexplored, though continuous-flow systems could enhance throughput by minimizing side reactions such as over-alkylation.
Chemical Reactivity and Applications
Functional Group Transformations
The molecule’s dual functionality enables diverse derivatization:
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Amino Group Reactivity: Participates in acylation (e.g., with acetyl chloride), reductive amination (with aldehydes/ketones), and Ullmann-type coupling reactions.
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Hydroxyl Group Reactivity: Amenable to esterification, etherification, or oxidation to ketones using Jones reagent.
Role in Heterocyclic Synthesis
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol serves as a precursor for nitrogen-containing heterocycles:
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Piperidine Derivatives: Intramolecular cyclization via Mitsunobu reaction forms six-membered rings.
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Oxazolidinones: Reaction with phosgene or carbonyl diimidazole yields five-membered lactams.
Table 3: Representative Derivatives and Applications
| Derivative | Application |
|---|---|
| 4-[(2-Methylbenzyl)amino]pentyl acetate | Solubility enhancer in polymer coatings |
| N-Acylated analogs | Antimicrobial screening candidates |
| Schiff base complexes | Ligands for transition metal catalysis |
Future Research Directions
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Stereoselective Synthesis: Develop asymmetric catalytic methods to access enantiomerically pure forms.
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Structure-Activity Relationships (SAR): Systematically modify the benzyl and pentanol moieties to optimize bioactivity.
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Scale-Up Feasibility: Evaluate continuous-flow reactors for industrial production.
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